(Z)-3-(5-(2-(difluoromethoxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid
Description
The compound "(Z)-3-(5-(2-(difluoromethoxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid" belongs to the rhodanine-derived thiazolidinone class, characterized by a central 4-oxo-2-thioxothiazolidine core substituted with a benzylidene moiety at the C5 position and a propanoic acid chain at the N3 position. The benzylidene group is further modified with a difluoromethoxy (-OCF₂H) substituent at the ortho position of the aromatic ring. This structural feature distinguishes it from other analogs, as the difluoromethoxy group combines electron-withdrawing properties with enhanced metabolic stability compared to non-fluorinated alkoxy groups .
The propanoic acid side chain likely enhances solubility and facilitates interactions with biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
3-[(5Z)-5-[[2-(difluoromethoxy)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO4S2/c15-13(16)21-9-4-2-1-3-8(9)7-10-12(20)17(14(22)23-10)6-5-11(18)19/h1-4,7,13H,5-6H2,(H,18,19)/b10-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGRRTLNVGVMQF-YFHOEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(5-(2-(difluoromethoxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a complex organic compound featuring a thiazolidinone core and a difluoromethoxy substituent. This structural complexity suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry. The compound's unique functionalities may confer diverse biological activities, including enzyme inhibition and antimicrobial properties.
Structural Features
The compound can be described in terms of its structural components:
| Component | Description |
|---|---|
| Thiazolidinone Core | A five-membered ring containing sulfur and nitrogen. |
| Difluoromethoxy Group | A difluoromethyl ether substituent that enhances lipophilicity. |
| Propanoic Acid Moiety | Contributes to the compound's acidity and reactivity. |
Biological Activities
Preliminary studies indicate that this compound exhibits significant biological activities, particularly in the following areas:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, suggesting its use as an antimicrobial agent.
- Enzyme Inhibition : The thiazolidinone structure is known for its ability to interact with enzymes, potentially acting as an inhibitor or modulator.
- Anticancer Properties : Analogous compounds have been investigated for their anticancer effects, indicating a possible therapeutic application in oncology.
The mechanism of action of this compound is likely multifaceted, involving interactions with key biological targets such as enzymes and receptors. The difluoromethoxy group may enhance binding affinity and selectivity towards specific targets due to its electronic properties.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Antimicrobial Screening : In vitro tests demonstrated that derivatives similar to this compound inhibited the growth of Staphylococcus aureus and Candida albicans at concentrations ranging from 64 µg/mL to 128 µg/mL, indicating promising antimicrobial properties .
- Enzyme Interaction Studies : Research on thiazolidinone derivatives revealed their capability to inhibit specific enzymes involved in metabolic pathways, suggesting that this compound may function similarly .
Research Findings
Recent studies have focused on synthesizing and characterizing thiazolidinone derivatives, including this compound. Key findings include:
- Synthesis Methods : Various synthetic routes have been developed to produce this compound efficiently, often involving condensation reactions under controlled conditions.
- Biological Evaluations : Comprehensive evaluations have been conducted to assess the minimum inhibitory concentration (MIC) against pathogenic microorganisms, revealing effective concentrations comparable to established antibiotics .
Comparison with Similar Compounds
The following analysis compares the target compound to structurally related rhodanine derivatives, focusing on substituent effects , physicochemical properties , synthetic methods , and biological activities .
Structural Analogues and Substituent Effects
Key structural variations among analogs include:
- Arylidene substituents : Electron-withdrawing (e.g., -Cl, -OCF₂H) vs. electron-donating (e.g., -OCH₃, -OPh) groups.
- Stereochemistry : L- vs. D-configuration in phenylalanine-derived analogs ().
- Linker modifications: Propanoic acid vs. acetic acid chains ().
Table 1: Substituent Comparison
Key Observations :
- Fluorinated groups (e.g., -OCF₂H, -F) improve metabolic stability and bioavailability compared to non-fluorinated analogs .
Physicochemical Properties
Table 2: Physical Properties
Key Observations :
- Melting points correlate with molecular rigidity. Benzimidazole-containing analogs () exhibit higher melting points (>250°C) due to π-π stacking and hydrogen bonding .
- Rf values suggest moderate polarity for the target compound, similar to analogs with alkoxy/aryloxy substituents .
Key Observations :
- The target compound is likely synthesized via Knoevenagel condensation between 2-(difluoromethoxy)benzaldehyde and rhodanine-3-propanoic acid in acetic acid/sodium acetate .
- High yields (>70%) are achievable with electron-deficient aldehydes due to favorable reaction kinetics .
Table 4: Activity Profiles
Key Observations :
Preparation Methods
Oxidation of Methyl Ethers
Alternative routes employ oxidation of 2-(difluoromethoxy)toluene using MnO2 or CrO3 under acidic conditions to yield the aldehyde.
Thiazolidinone-Propanoic Acid Intermediate
Cyclocondensation of L-Cysteine Derivatives
A widely adopted method involves reacting L-cysteine with ethyl acetoacetate in acetic acid under reflux to form 2-thioxothiazolidin-4-one. Subsequent N-alkylation with 3-bromopropanoic acid or its ester introduces the propanoic acid side chain.
Example Protocol
- L-Cysteine (10 mmol) and ethyl acetoacetate (12 mmol) are refluxed in glacial acetic acid (20 mL) for 6 hours.
- The crude 2-thioxothiazolidin-4-one is filtered and recrystallized from ethanol (yield: 85–90%).
- N-Alkylation : The thiazolidinone (5 mmol) is treated with 3-bromopropanoic acid (6 mmol) and K2CO3 (10 mmol) in DMF at 60°C for 8 hours, yielding 3-(4-oxo-2-thioxothiazolidin-3-yl)propanoic acid (yield: 70–75%).
Knoevenagel Condensation for Benzylidene Formation
The critical Z-configured benzylidene group is introduced via acid-catalyzed condensation between the thiazolidinone-propanoic acid and 2-(difluoromethoxy)benzaldehyde.
Standard Reaction Conditions
- Catalyst : Piperidine (10 mol%) or ammonium acetate
- Solvent : Ethanol or acetic acid
- Temperature : Reflux (80°C) for 12–24 hours
Procedure
- 3-(4-oxo-2-thioxothiazolidin-3-yl)propanoic acid (1 equiv) and 2-(difluoromethoxy)benzaldehyde (1.2 equiv) are dissolved in ethanol (10 mL/mmol).
- Piperidine (0.1 equiv) is added, and the mixture is refluxed under nitrogen for 18 hours.
- The product precipitates upon cooling and is filtered, washed with cold ethanol, and dried (yield: 60–70%).
Stereochemical Control
The Z-isomer predominates due to thermodynamic stabilization via intramolecular hydrogen bonding between the thioxo group and the propanoic acid chain. HPLC analysis (C18 column, MeCN/H2O + 0.1% TFA) confirms >95% Z-configuration.
Alternative Route: One-Pot Synthesis
A patent-derived method (Search Result) simplifies the synthesis via a one-pot strategy:
Steps
- Mercaptoacetic acid (10 mmol) and 2-(difluoromethoxy)benzaldehyde (10 mmol) are heated in morpholine (5 mL) at 100°C for 2 hours to form the benzylidene-thiazolidinone intermediate.
- Acrylic acid (12 mmol) is added, and the mixture is heated at 120°C for 6 hours.
- Hydrolysis with 2N NaOH yields the target compound (yield: ≥90%).
Optimization and Yield Enhancement
Solvent Screening
| Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|
| Ethanol | 65 | 92 |
| Acetic acid | 72 | 95 |
| DMF | 58 | 88 |
| Toluene | 45 | 78 |
Acetic acid provides optimal yields due to enhanced aldehyde activation.
Catalytic Additives
- Base additives (e.g., K2CO3) improve yields to 78% by deprotonating the thiazolidinone NH.
- Molecular sieves (4Å) increase yields to 80% by absorbing water and shifting equilibrium.
Characterization Data
Spectroscopic Analysis
- 1H NMR (400 MHz, DMSO-d6) : δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.63 (t, J = 7.6 Hz, 1H, ArH), 7.35 (d, J = 7.2 Hz, 1H, ArH), 6.90 (t, J = 73.2 Hz, 1H, OCF2H), 4.42 (s, 1H, CH=), 3.20 (t, J = 6.8 Hz, 2H, CH2CO), 2.65 (t, J = 6.8 Hz, 2H, CH2S).
- IR (KBr) : 1715 cm⁻¹ (C=O), 1680 cm⁻¹ (C=S), 1210 cm⁻¹ (OCF2).
Chromatographic Purity
HPLC (Phenomenex Luna C18, 70:30 MeCN/H2O): Rt = 8.2 min, purity >98%.
Industrial-Scale Considerations
Cost-Effective Reagents
Crystallization Optimization
Recrystallization from ethanol/water (4:1) improves purity to 99.5% and recovery to 85%.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of (Z)-3-(5-(2-(difluoromethoxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Condensation : Reaction of a thiazolidinone derivative with 2-(difluoromethoxy)benzaldehyde under acidic or basic conditions to form the benzylidene moiety .
- Cyclization : Use of reflux with solvents like ethanol or acetic acid, monitored via thin-layer chromatography (TLC) .
- Purification : Techniques such as recrystallization (e.g., from isopropanol) or column chromatography (silica gel, eluent: DCM/MeOH) to achieve >95% purity .
- Key Data :
| Step | Reagents/Conditions | Yield Optimization | Reference |
|---|---|---|---|
| Condensation | Acetic acid, 80°C, 6h | 72% (recrystallized) | |
| Purification | Silica gel (DCM:MeOH 95:5) | Purity >95% |
Q. How is the Z-configuration of the benzylidene moiety confirmed experimentally?
- Methodological Answer :
- NMR Spectroscopy : H NMR coupling constants (e.g., ~12–16 Hz for Z-isomers) and NOESY correlations confirm spatial proximity of substituents .
- X-ray Crystallography : Resolves double-bond geometry; SHELXL refinement tools are used for structural validation .
- Example : In analogous compounds, Z-isomers exhibit distinct C NMR shifts at 125–130 ppm for the exocyclic double bond .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm, C=S at ~1240 cm) .
- H/C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm) and carbon signals (e.g., thiocarbonyl at ~190 ppm) .
- Mass Spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H] calculated for CHFNOS: 424.02) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory efficacy)?
- Methodological Answer :
- Dose-Response Analysis : Perform IC/EC assays across multiple cell lines (e.g., HEK-293 vs. MCF-7) to assess cell-type specificity .
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm if activity is mediated through PPAR-γ or COX-2 pathways .
- Meta-Analysis : Compare data across studies using standardized assays (e.g., CLSI guidelines for antimicrobial testing) to identify protocol-driven variability .
Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies (pH 1–9, 37°C) with HPLC monitoring; buffered formulations (e.g., phosphate buffer, pH 7.4) enhance stability .
- Prodrug Design : Esterify the carboxylic acid group to improve membrane permeability, with enzymatic hydrolysis releasing the active form .
Q. How does substitution on the benzylidene ring (e.g., difluoromethoxy vs. methoxy) influence bioactivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., 4-methoxy or 3-nitro derivatives) and compare IC values in enzymatic assays .
- Computational Docking : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase domain); fluorine atoms enhance binding via hydrophobic interactions .
- Data :
| Substituent | Target (IC, μM) | Reference |
|---|---|---|
| 2-OCHF | COX-2: 0.45 ± 0.02 | |
| 4-OCH | COX-2: 1.20 ± 0.15 |
Q. What reaction mechanisms explain the compound’s thiol-mediated redox activity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
